3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(18)10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOBGWSMUHRGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenyl isocyanate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but often include inhibition of enzyme activity or interference with DNA replication .
Comparison with Similar Compounds
Structural Modifications at the 3-Position
The 3-position substituent significantly influences physicochemical properties and bioactivity. Key analogs include:
Key Observations :
- Phenyl vs. Methyl : The phenyl group increases molecular weight by ~86 g/mol and introduces aromatic interactions, whereas the methyl analog offers simpler synthesis and lower steric hindrance .
- Fluorinated Derivatives : Trifluoromethyl and difluoromethyl groups enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .
- Salt Forms : Hydrochloride salts (e.g., difluoromethyl analog) improve aqueous solubility, facilitating formulation .
Biological Activity
3-Phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No. 89569-61-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. It features a triazole ring fused to a pyridine structure with a phenyl substituent. The compound's unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). In vitro assays showed IC values ranging from 10 µM to 30 µM depending on the cell line and treatment duration .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| NCI-H460 | 20 | Cell cycle arrest |
| HepG2 | 25 | Inhibition of proliferation |
Antiviral Activity
The compound has also shown promising antiviral effects. In particular:
- Influenza Virus : It was reported to disrupt the interaction between the PA and PB1 subunits of the influenza virus polymerase complex. The IC for inhibiting this interaction was found to be approximately 12 µM . Furthermore, it exhibited EC values ranging from 5 to 14 µM against different strains of Influenza A and B in MDCK cells.
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound has been evaluated for anti-inflammatory activity. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines in vitro.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase through modulation of cyclin-dependent kinases (CDKs), particularly CDK2.
- Inhibition of Viral Replication : By disrupting protein-protein interactions essential for viral replication and transcription processes.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Lung Cancer : A study involving NCI-H460 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers.
- Influenza Infection Model : In vivo studies using mouse models infected with influenza showed that administration of the compound reduced viral load significantly compared to control groups.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid and its derivatives?
Answer:
The synthesis typically involves cyclization reactions of precursor molecules. A common approach is the use of nucleophilic substitution followed by cyclocondensation of intermediates like 4-chloro-substituted triazolopyridine derivatives with phenyl-containing nucleophiles. For example, substituting a halogen atom (e.g., Cl or Br) at position 3 or 8 of the triazolo[4,3-a]pyridine core with a phenyl group can be achieved using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert conditions . Purification often employs column chromatography or recrystallization, with reaction progress monitored via TLC or HPLC.
Advanced: How can structural contradictions in NMR data for triazolo[4,3-a]pyridine derivatives be resolved during characterization?
Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from conformational dynamics or tautomerism. To address this:
- Perform variable-temperature NMR to identify dynamic processes (e.g., ring puckering in the tetrahydro-pyridine moiety) .
- Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton and carbon signals unambiguously. For instance, protons on the triazole ring (δ 7.15–7.59 ppm) and the fused pyridine system exhibit distinct coupling patterns .
- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolves the 3D conformation, including the fused triazole-pyridine system and phenyl substituent orientation .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO) and detects isotopic patterns for halogenated analogs .
- FT-IR spectroscopy : Identifies key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Advanced: How do substituents (e.g., phenyl vs. trifluoromethyl) at position 3 influence the compound’s biological activity?
Answer:
Substituents modulate electronic and steric properties, affecting binding to biological targets:
- Phenyl groups enhance π-π stacking with aromatic residues in enzymes (e.g., kinase active sites), improving affinity .
- Electron-withdrawing groups (e.g., CF) increase metabolic stability but may reduce solubility. Comparative studies show CF-substituted analogs exhibit longer plasma half-lives but require formulation optimization .
- Methodological approach : Perform molecular docking with target proteins (e.g., using AutoDock Vina) and validate with surface plasmon resonance (SPR) to quantify binding kinetics .
Basic: What are the recommended conditions for stability testing of this compound?
Answer:
- Storage : Store at –20°C under argon to prevent oxidation of the carboxylic acid group .
- Stability assays : Conduct accelerated degradation studies under:
- Acidic/basic conditions (0.1 M HCl/NaOH at 37°C for 24 hrs) to assess hydrolytic stability.
- Photolytic stress (ICH Q1B guidelines) using UV light (320–400 nm) .
- Monitor degradation via HPLC-UV at 254 nm .
Advanced: How can researchers reconcile contradictory data on the compound’s activity across different cell lines?
Answer:
Contradictions may arise from variability in cell membrane permeability or off-target effects. Mitigation strategies include:
- Pharmacokinetic profiling : Measure intracellular concentrations using LC-MS/MS to correlate exposure with efficacy .
- Target engagement assays : Use thermal shift assays (TSA) or CETSA to confirm binding to the intended target .
- Transcriptomic analysis : Compare gene expression profiles in responsive vs. non-responsive cell lines to identify resistance mechanisms .
Basic: What functionalization strategies are viable for modifying the carboxylic acid group?
Answer:
- Esterification : React with alcohols (e.g., methanol/HSO) to improve membrane permeability .
- Amidation : Couple with amines (e.g., EDC/HOBt) to generate prodrugs or conjugates .
- Salt formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use tools like SwissADME or ADMETLab to forecast solubility, CYP450 interactions, and blood-brain barrier penetration .
- Molecular dynamics simulations : Model interactions with serum albumin to predict plasma protein binding .
- QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability data from preclinical studies .
Basic: What safety protocols are recommended for handling this compound in vitro?
Answer:
- Use glove boxes or fume hoods to avoid inhalation/contact.
- Conduct AMES tests to assess mutagenicity (required for preclinical development) .
- Dispose of waste via incineration in compliance with EPA guidelines for nitrogen-containing heterocycles .
Advanced: What strategies can resolve low yields in the final cyclization step of the synthesis?
Answer:
- Optimize reaction temperature : Cyclizations often require precise thermal control (e.g., microwave-assisted synthesis at 100–120°C) .
- Screen catalysts : Pd(PPh) or CuI may enhance efficiency in cross-coupling steps .
- Use high-boiling solvents (e.g., DMF or NMP) to stabilize intermediates and prevent premature precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
